molecular formula C11H8Cl2N2OS B2981578 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6125-31-1

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2981578
CAS No.: 6125-31-1
M. Wt: 287.16
InChI Key: VZQNWGOICMITDH-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide ( 6125-31-1) is a synthetic organic compound featuring a thiazole core linked to a chloroacetamide group and a 4-chlorophenyl substituent. This structure serves as a key intermediate and scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound's core structure is of significant research interest due to the known biological activities of the thiazole ring and its derivatives. Thiazole-containing compounds are extensively investigated for their diverse pharmacological properties, including antimicrobial and anticancer activities . Specifically, structurally similar N-(4-arylthiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising in vitro antimicrobial activity against various bacterial and fungal species, as well as potent activity against human breast adenocarcinoma cancer cell lines (MCF7) in biological evaluations . The presence of the chloroacetamide group is a crucial functional handle for further chemical modifications, allowing researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies. From a structural perspective, related acetamide and thiazole compounds often exhibit specific intermolecular interactions, such as N—H···N and C—H···O hydrogen bonds, which can influence their crystal packing and physicochemical properties . The molecular framework of this compound provides an excellent template for rational drug design, enabling researchers to explore its interactions with biological targets through methods like molecular docking . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQNWGOICMITDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetyl chloride to yield the final product. The reaction conditions generally include the use of anhydrous solvents like dichloromethane and maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .

Chemical Reactions Analysis

2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group attached to the acetamide moiety. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and biological activity. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets within the cell. For instance, its antiparasitic activity is attributed to its ability to induce apoptosis in the parasites by disrupting their mitochondrial membrane potential and activating caspase enzymes. The compound’s antimicrobial activity is believed to result from its ability to inhibit the biosynthesis of essential bacterial proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

  • 2-Chloro-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide (II): This analog lacks the 4-chlorophenyl group, replacing it with a simple phenyl ring. The absence of the chlorine atom reduces electron-withdrawing effects, leading to differences in dipole moments and hydrogen-bonding capabilities. Crystallographic superposition shows minor deviations in bond lengths (<0.02 Å) but significant differences in packing motifs due to weaker Cl···π interactions .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide :
    Substitution with a 3,4-dichlorophenyl group increases steric bulk and electronic effects. The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, similar to the target compound, but forms stronger N–H⋯N hydrogen bonds, resulting in a denser crystal lattice (density = 1.589 g/cm³ vs. 1.507 g/cm³ for the target) .

Heterocycle Core Modifications

  • The thiadiazole derivative exhibits a higher melting point (mp = 198–200°C) compared to the thiazole-based target compound (mp = 170–172°C), attributed to stronger intermolecular dipole-dipole interactions .
  • N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-2-Chloroacetamide :
    Substituting chlorine with bromine at the phenyl para-position increases molecular weight (MW = 332.06 g/mol) and polarizability. The bromine atom participates in stronger halogen bonding (Br⋯O=C interactions), altering solubility profiles and crystallinity .

Alkyl and Functional Group Modifications

  • 2-Chloro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide: The methoxy group acts as an electron donor, reducing the compound’s electrophilicity. This derivative shows improved solubility in polar solvents (e.g., ethanol) but reduced thermal stability (mp = 155–157°C) compared to the target compound .
  • 2-(4-Hydroxypiperidin-1-yl)-N-(4-Phenylthiazol-2-yl)Acetamide : Replacing the chlorine atom with a hydroxypiperidine group introduces hydrogen-bonding capacity and basicity. This modification enhances bioavailability but reduces crystallinity, as evidenced by amorphous solid-state behavior .

Biological Activity

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N2OSC_{11}H_{8}Cl_{2}N_{2}OS with a molecular weight of 287.15 g/mol. The compound features a thiazole ring and a chlorophenyl substituent, which are critical for its biological activity.

Structural Characteristics

  • Crystal Structure : The thiazole ring is planar with minimal deviation, indicating stability in its crystalline form. The chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, contributing to its intermolecular interactions and potentially influencing its biological properties .

Antimicrobial Activity

Research has shown that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different bacterial strains. A study confirmed that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating less effectiveness against Gram-negative bacteria like Escherichia coli and moderate activity against the yeast Candida albicans .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

The presence of halogenated groups such as chlorine enhances lipophilicity, allowing better penetration through cell membranes, which is crucial for antimicrobial efficacy .

Anticancer Activity

The thiazole moiety has been linked to significant anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell lines. For instance, studies have indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (µg/mL)Cell Line
This compoundTBDVarious (e.g., HT29)
Reference Drug (Doxorubicin)< 1Various

Case Studies

A recent study synthesized several N-substituted phenyl chloroacetamides and evaluated their biological activities through quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with the N-(4-chlorophenyl) substitution were among the most active against Gram-positive bacteria due to their favorable physicochemical properties .

Another investigation into thiazole derivatives highlighted that modifications at specific positions on the phenyl ring significantly impacted their anticancer efficacy. The presence of electron-withdrawing groups like chlorine was found to enhance activity due to increased electron density at critical sites on the molecule .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-amino-4-(4-chlorophenyl)thiazole with 2-chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) under reflux in acetone or dichloromethane. Yields range from 70–85%, with purity confirmed via TLC .

Key Reaction Steps:

Preparation of 4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Condensation with 2-chloroacetyl chloride using Et₃N as a catalyst.

Recrystallization from ethanol or methanol for purification.

Q. Table 1: Representative Synthetic Conditions

IntermediateReagent/ConditionsYieldReference
4-(4-Chlorophenyl)-1,3-thiazol-2-amine2-Chloroacetyl chloride, Et₃N, acetone, reflux80%
Final productRecrystallization (ethanol)85%

Q. How is the compound characterized post-synthesis?

Characterization employs multi-spectral and elemental analysis:

  • Elemental Analysis: Validates C, H, N, S, and Cl content (e.g., C₁₁H₈Cl₂N₂OS requires C 45.07%, H 2.73%) .
  • IR Spectroscopy: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Acetamide CH₂Cl appears as a singlet at δ 4.11–4.17 ppm; aromatic protons resonate at δ 7.25–7.36 ppm .
    • ¹³C NMR: Carbonyl (C=O) at ~165–170 ppm; thiazole C2 at ~155 ppm .

Advanced Research Questions

Q. What crystallographic methods resolve its molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is standard for structural elucidation . Key findings include:

  • Hydrogen Bonding: N–H···O interactions stabilize crystal packing, forming R₂²(10) dimer motifs .
  • Dihedral Angles: The thiazole and chlorophenyl rings exhibit dihedral angles of 54.8–77.5°, influencing steric interactions .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space GroupP-1 (triclinic)
Hydrogen BondsN–H···O (1.98–2.12 Å)
Torsional Flexibility44.5–77.5° (aryl-thiazole)

Q. How do structural modifications impact biological activity?

Substituents on the thiazole or acetamide group alter bioactivity:

  • Antibacterial Activity: The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration (MIC: 8–16 µg/mL against S. aureus) .
  • Anticancer Potential: Derivatives with morpholine or oxadiazole substituents show IC₅₀ values of 12–45 µM in breast cancer (MCF-7) cells .

Methodological Insight:

  • SAR Studies: Replace the thiazole’s 4-chlorophenyl group with electron-withdrawing groups (e.g., NO₂) to test redox-mediated cytotoxicity .
  • Docking Simulations: Use AutoDock Vina to predict binding to E. coli FabH (PDB: 1HNJ) or human topoisomerase II .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in MIC or IC₅₀ values arise from:

  • Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
  • Solubility Limits: Poor aqueous solubility (logP ~3.96) may reduce bioavailability in vitro .

Resolution Strategies:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use solubilizing agents (e.g., DMSO ≤1% v/v) and confirm compound stability via HPLC .

Q. What computational approaches predict its physicochemical properties?

QSPR/QSAR Models leverage calculated descriptors:

  • logP: 3.96 (Predicted via Molinspiration) correlates with membrane permeability .
  • pKa: ~10.67 (amide proton), indicating moderate acidity .
  • Polar Surface Area (PSA): 41.99 Ų, suggesting moderate blood-brain barrier penetration .

Software Tools:

  • Gaussian 09: Optimize geometry at B3LYP/6-31G(d) level.
  • SwissADME: Predict ADMET profiles .

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